molecular formula C9H11BrN2O B11760158 1-[3-(Bromomethyl)phenyl]-3-methylurea

1-[3-(Bromomethyl)phenyl]-3-methylurea

Cat. No.: B11760158
M. Wt: 243.10 g/mol
InChI Key: PIKQPLCMFSXHFK-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)phenyl]-3-methylurea is an organic compound with a unique structure that includes a bromomethyl group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea typically involves the bromination of a methyl-substituted phenylurea precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Bromomethyl)phenyl]-3-methylurea
  • 1-[2-(Bromomethyl)phenyl]-3-methylurea
  • 1-[3-(Chloromethyl)phenyl]-3-methylurea

Uniqueness

1-[3-(Bromomethyl)phenyl]-3-methylurea is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]-3-methylurea

InChI

InChI=1S/C9H11BrN2O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

PIKQPLCMFSXHFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)CBr

Origin of Product

United States

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